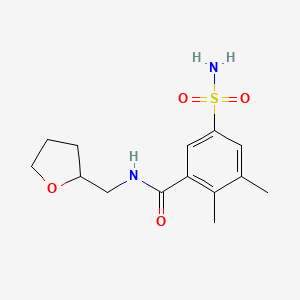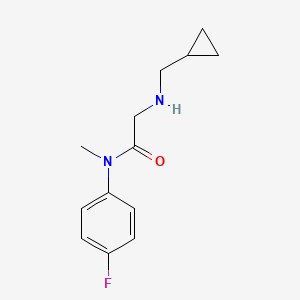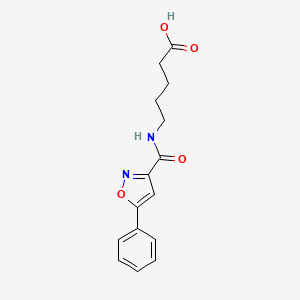![molecular formula C16H19NO3 B7590341 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid, also known as CHAA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CHAA has been investigated for its potential therapeutic applications due to its ability to act as an anti-inflammatory agent and as an inhibitor of nitric oxide production.
Mécanisme D'action
The anti-inflammatory effects of 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid has been shown to have a number of other biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in the production of reactive oxygen species. Additionally, 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid is that it has been extensively studied, and its mechanism of action is relatively well-understood. Additionally, 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid has been shown to have a good safety profile in animal studies. However, one limitation of 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid. One area of interest is the development of more potent and selective inhibitors of nitric oxide production. Additionally, there is interest in investigating the potential of 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid as a treatment for other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, there is interest in exploring the potential of 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid as a treatment for pain, either alone or in combination with other analgesic agents.
Méthodes De Synthèse
The synthesis of 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid involves a multi-step process that begins with the reaction of 2-aminophenylacetic acid with cyclohexenone to form a Schiff base. This Schiff base is then reduced to the corresponding amine, which is subsequently acetylated to yield the final product, 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid.
Applications De Recherche Scientifique
2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid has been studied extensively for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Additionally, 2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid has been investigated for its potential use as an inhibitor of nitric oxide production, which has implications for the treatment of sepsis and other inflammatory conditions.
Propriétés
IUPAC Name |
2-[3-[[2-(cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(10-12-5-2-1-3-6-12)17-14-8-4-7-13(9-14)11-16(19)20/h4-5,7-9H,1-3,6,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLMMMFOELZVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2=CC=CC(=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)


![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)

![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)

![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)